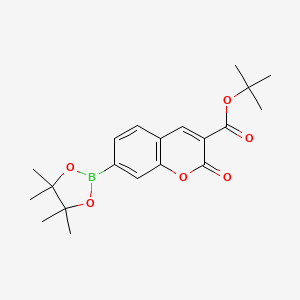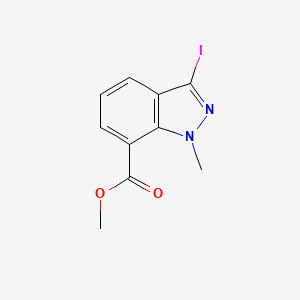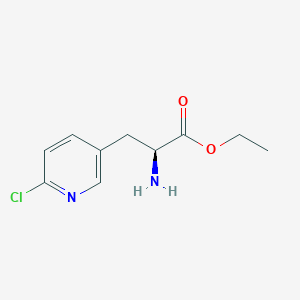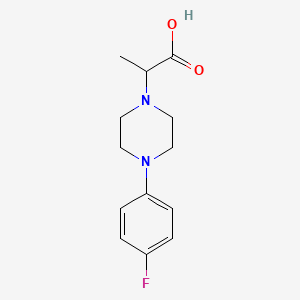![molecular formula C7H10N4 B13119808 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine](/img/structure/B13119808.png)
7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The structure of this compound consists of a fused ring system containing both imidazole and pyrimidine moieties, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the cyclization of 2-aminopyrimidine with appropriate alkylating agents. For instance, the reaction of 2-aminopyrimidine with 1,2-dibromoethane under basic conditions can yield the desired imidazo[1,2-c]pyrimidine scaffold . Another method involves the use of ethylene chloro (bromo)hydrin, followed by cyclization with thionyl chloride and sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. These methods are scaled up to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the industrial production process.
化学反应分析
Types of Reactions
7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various alkylated or acylated products.
科学研究应用
7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine can be compared with other similar compounds in the imidazo[1,2-c]pyrimidine family:
Imidazo[1,2-a]pyridine: Similar structure but with a different ring fusion pattern.
Imidazo[1,2-b]pyridazine: Contains a pyridazine ring instead of a pyrimidine ring.
Imidazo[1,2-c]pyridine: Similar to imidazo[1,2-c]pyrimidine but with a pyridine ring.
The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties .
属性
分子式 |
C7H10N4 |
|---|---|
分子量 |
150.18 g/mol |
IUPAC 名称 |
7-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine |
InChI |
InChI=1S/C7H10N4/c1-5-6(8)7-9-2-3-11(7)4-10-5/h4H,2-3,8H2,1H3 |
InChI 键 |
AJSVSPBXPSJJIG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=NCCN2C=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


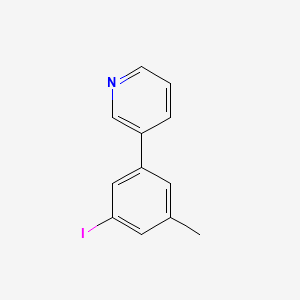
![1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13119731.png)
![Thieno[2,3-b]thiophene-2-carbonitrile](/img/structure/B13119737.png)
![4-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanenitrile](/img/structure/B13119740.png)
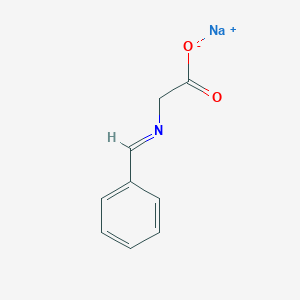
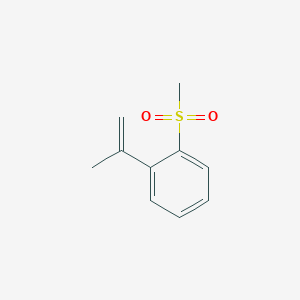
![2-[(1,3-Dioxo-2-phenylbenzo[de]isoquinolin-6-yl)amino]ethyl prop-2-enoate](/img/structure/B13119752.png)

